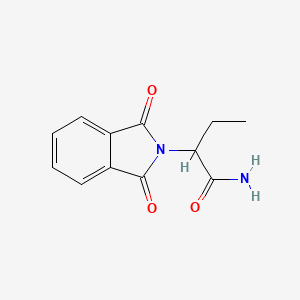

2-(Phthalimido)-butyramide

Description

2-(Phthalimido)-butyramide is an organic compound that belongs to the class of phthalimides. Phthalimides are derivatives of phthalic anhydride and are known for their diverse applications in organic synthesis and medicinal chemistry. The compound 2-(Phthalimido)-butyramide is characterized by the presence of a phthalimide group attached to a butyramide moiety, making it a valuable intermediate in various chemical reactions and applications.

Properties

CAS No. |

2624-32-0 |

|---|---|

Molecular Formula |

C12H12N2O3 |

Molecular Weight |

232.23 g/mol |

IUPAC Name |

2-(1,3-dioxoisoindol-2-yl)butanamide |

InChI |

InChI=1S/C12H12N2O3/c1-2-9(10(13)15)14-11(16)7-5-3-4-6-8(7)12(14)17/h3-6,9H,2H2,1H3,(H2,13,15) |

InChI Key |

FACHETFDOXBPSG-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C(=O)N)N1C(=O)C2=CC=CC=C2C1=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Phthalimido)-butyramide typically involves the reaction of phthalic anhydride with a primary amine, followed by subsequent reactions to introduce the butyramide group. One common method involves the condensation of phthalic anhydride with butylamine under dehydrative conditions to form the phthalimide intermediate. This intermediate is then reacted with butyric acid or its derivatives to yield 2-(Phthalimido)-butyramide .

Industrial Production Methods

Industrial production of 2-(Phthalimido)-butyramide follows similar synthetic routes but on a larger scale. The process involves the use of high-temperature reactors and efficient catalysts to ensure high yields and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

2-(Phthalimido)-butyramide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.

Reduction: Reduction reactions can convert the phthalimide group to phthalamic acid derivatives.

Substitution: The phthalimide group can undergo nucleophilic substitution reactions, where nucleophiles replace the imide nitrogen.

Common Reagents and Conditions

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced phthalamic acids, and substituted phthalimides, depending on the specific reagents and conditions used .

Scientific Research Applications

2-(Phthalimido)-butyramide has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(Phthalimido)-butyramide involves its interaction with specific molecular targets and pathways. The phthalimide group is known to interact with enzymes and proteins, potentially inhibiting their activity. This interaction can lead to various biological effects, including antimicrobial and anticancer activities. The exact molecular targets and pathways involved are still under investigation, but studies suggest that the compound may interfere with cellular processes such as DNA replication and protein synthesis .

Comparison with Similar Compounds

2-(Phthalimido)-butyramide can be compared with other phthalimide derivatives, such as:

Phthalimide: The parent compound, used as a precursor in organic synthesis.

N-alkylphthalimides: These compounds have alkyl groups attached to the nitrogen of the phthalimide ring and are used in peptide synthesis.

Phthalimido-thiazolidine derivatives: These compounds have shown potential in cancer therapy and other medicinal applications

The uniqueness of 2-(Phthalimido)-butyramide lies in its specific structure, which combines the phthalimide group with a butyramide moiety, providing distinct chemical and biological properties.

Biological Activity

2-(Phthalimido)-butyramide is a compound of interest in medicinal chemistry due to its diverse biological activities. This article examines its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by various research findings and case studies.

- Molecular Formula : C11H12N2O2

- Molecular Weight : 204.22 g/mol

- Structure : The compound features a butyramide group attached to a phthalimido moiety, which is crucial for its biological activity.

Anticonvulsant Activity

Research indicates that 2-(Phthalimido)-butyramide exhibits significant anticonvulsant properties. It has been shown to modulate voltage-gated sodium channels, which are critical in the propagation of action potentials in neurons. This modulation helps in reducing seizure activity.

Antitumor Effects

The compound has demonstrated potential antitumor effects through the inhibition of specific signaling pathways involved in cancer cell proliferation. Studies suggest that it may interfere with the cell cycle regulation mechanisms, leading to apoptosis in malignant cells.

Anti-inflammatory Properties

2-(Phthalimido)-butyramide acts as an anti-inflammatory agent by inhibiting pro-inflammatory cytokines and modulating immune responses. This activity is particularly relevant in conditions characterized by chronic inflammation.

The mechanisms underlying the biological activities of 2-(Phthalimido)-butyramide can be summarized as follows:

- Anticonvulsant : Modulation of sodium channels.

- Antitumor : Inhibition of cell cycle regulators and apoptosis induction.

- Anti-inflammatory : Downregulation of pro-inflammatory cytokines and pathways (e.g., NF-κB).

Case Studies

- Anticonvulsant Study : A study conducted on animal models demonstrated that administration of 2-(Phthalimido)-butyramide significantly reduced the frequency and duration of seizures compared to control groups. The study highlighted its potential as a therapeutic agent for epilepsy management.

- Antitumor Efficacy : In vitro studies on various cancer cell lines revealed that 2-(Phthalimido)-butyramide inhibited cell growth and induced apoptosis. The compound's effectiveness varied among different cancer types, suggesting a selective action mechanism.

- Anti-inflammatory Mechanism : Preliminary experiments indicated that treatment with 2-(Phthalimido)-butyramide resulted in decreased levels of inflammatory markers in serum samples from treated subjects, supporting its role as an anti-inflammatory agent.

Data Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.